8304-vs

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

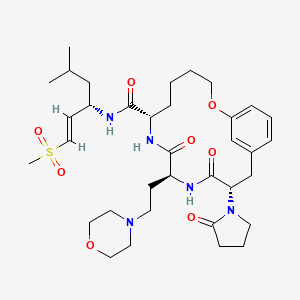

分子式 |

C35H53N5O8S |

|---|---|

分子量 |

703.9 g/mol |

IUPAC名 |

(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide |

InChI |

InChI=1S/C35H53N5O8S/c1-25(2)22-27(13-21-49(3,45)46)36-33(42)29-10-4-5-18-48-28-9-6-8-26(23-28)24-31(40-14-7-11-32(40)41)35(44)38-30(34(43)37-29)12-15-39-16-19-47-20-17-39/h6,8-9,13,21,23,25,27,29-31H,4-5,7,10-12,14-20,22,24H2,1-3H3,(H,36,42)(H,37,43)(H,38,44)/b21-13+/t27-,29+,30+,31+/m1/s1 |

InChIキー |

UIBBJNMFZJFQPL-SDQHLHLOSA-N |

異性体SMILES |

CC(C)C[C@@H](/C=C/S(=O)(=O)C)NC(=O)[C@@H]1CCCCOC2=CC=CC(=C2)C[C@@H](C(=O)N[C@H](C(=O)N1)CCN3CCOCC3)N4CCCC4=O |

正規SMILES |

CC(C)CC(C=CS(=O)(=O)C)NC(=O)C1CCCCOC2=CC=CC(=C2)CC(C(=O)NC(C(=O)N1)CCN3CCOCC3)N4CCCC4=O |

製品の起源 |

United States |

Foundational & Exploratory

Mechanism of Action of 8304-vs: Information Not Publicly Available

An in-depth analysis of the mechanism of action for the compound designated "8304-vs," including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time. A thorough search of publicly accessible scientific literature, clinical trial databases, and other relevant resources has yielded no specific information regarding a compound with this identifier.

The designation "this compound" may represent an internal code for a therapeutic candidate in the early stages of research and development, which has not yet been disclosed in public forums or scientific publications. It is also possible that this is a placeholder, a misnomer, or a compound that is no longer under active investigation.

Without any foundational data on the biological target, cellular effects, or preclinical and clinical studies of "this compound," it is not possible to fulfill the request for a detailed technical guide. The creation of accurate data tables, experimental methodologies, and signaling pathway diagrams is contingent upon the availability of such specific and validated scientific information.

Further inquiry with the originating research institution or company may be necessary to obtain information on the mechanism of action of this compound.

Technical Whitepaper: TDI-8304 as a Potent and Selective Plasmodium falciparum Proteasome Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with new mechanisms of action. The parasite's ubiquitin-proteasome system (UPS) is an essential pathway for protein degradation and cellular homeostasis, making it a prime target for therapeutic intervention. This document provides a detailed technical overview of TDI-8304, a novel proteasome inhibitor with potent and selective activity against the P. falciparum 20S proteasome (Pf20S). TDI-8304 demonstrates significant promise as an antimalarial drug candidate, exhibiting activity across multiple stages of the parasite lifecycle and in in vivo models of infection.

Introduction to the Plasmodium falciparum Proteasome as a Drug Target

The 20S proteasome is a multicatalytic protease complex responsible for the degradation of ubiquitinated proteins. In P. falciparum, the proteasome is critical for various cellular processes, including the rapid cell division that occurs during the blood stage of infection. The parasite's reliance on this machinery, particularly during periods of high metabolic activity and stress, makes it vulnerable to inhibitors of this pathway. Several classes of proteasome inhibitors have shown activity against P. falciparum, but a key challenge has been achieving selectivity over the human proteasome to minimize host toxicity. Recent structural and biochemical studies have revealed differences between the parasite and human proteasomes, enabling the design of parasite-selective inhibitors like TDI-8304.

Quantitative Data: Inhibitory Profile of TDI-8304

The inhibitory activity of TDI-8304 has been characterized through various in vitro and ex vivo assays. The data highlights its potent activity against laboratory-adapted strains and clinical isolates of P. falciparum, as well as its selectivity for the parasite proteasome over its human counterparts.

| Assay Type | Target | Metric | Value | Reference |

| In Vitro Growth Inhibition | P. falciparum 3D7 | EC50 | 5-30 nM | [1] |

| Ex Vivo Growth Inhibition | P. falciparum Clinical Isolates (Uganda) | Geometric Mean EC50 | 18 nM | [1] |

| Cytotoxicity | Human Hepatoma Cells (HepG2) | CC50 | > 100 µM | [2] |

| Proteasome Inhibition | P. falciparum 20S (Pf20S) β5 subunit | IC50 | Potent Inhibition | [1] |

| Proteasome Inhibition | Human constitutive 20S (c-20S) β5 subunit | IC50 | Lower Inhibition | [1] |

| Proteasome Inhibition | Human immunoproteasome 20S (i-20S) β5 subunit | IC50 | Lower Inhibition | [1] |

| In Vivo Efficacy | P. berghei ANKA in mice | ED50 (Oral) | 7.62 mg/kg | [2] |

| In Vivo Efficacy | P. berghei ANKA in mice | ED50 (Intraperitoneal) | 6.52 mg/kg | [2] |

Mechanism of Action and Signaling Pathways

TDI-8304 selectively targets the chymotrypsin-like activity of the β5 subunit of the P. falciparum 20S proteasome. Inhibition of this key proteolytic activity disrupts the degradation of polyubiquitinated proteins, leading to their accumulation and subsequent parasite death. This mechanism is effective against both drug-sensitive and drug-resistant parasite strains.

References

The Pf20S Proteasome: A Technical Guide to its Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 20S proteasome of Plasmodium falciparum (Pf20S) is a central regulator of protein homeostasis in the malaria parasite and a validated target for novel antimalarial therapeutics. Its essential role throughout the parasite's complex life cycle, including stages resistant to current drugs, underscores its importance in the development of next-generation therapies. This technical guide provides an in-depth overview of the structure, function, and experimental analysis of the Pf20S proteasome.

Structure of the Pf20S Proteasome

The Pf20S proteasome is a 700-kDa cylindrical complex that forms the catalytic core of the larger 26S proteasome. It is composed of 28 subunits arranged in four stacked heteroheptameric rings, forming an α₇β₇β₇α₇ barrel-shaped structure.[1][2]

-

α-Rings: The two outer α-rings are composed of seven distinct α-subunits (α1-α7). These rings are non-catalytic and act as a gate, regulating the entry of substrate proteins into the proteolytic chamber.[2][3] The binding of regulatory particles, such as the 19S regulatory particle or the PA28 (11S) activator, to the α-rings induces conformational changes that open this gate.[1][4]

-

β-Rings: The two inner β-rings are composed of seven different β-subunits (β1-β7) and house the proteolytic active sites within a central chamber.[3][5] In P. falciparum, three of these subunits are catalytically active:

-

β1 subunit: Exhibits caspase-like (C-L) or peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity, cleaving after acidic residues.[6][7]

-

β2 subunit: Possesses trypsin-like (T-L) activity, cleaving after basic residues.[6][7] Structural analyses have revealed that the β2 active site in the P. falciparum proteasome is unusually open, a feature that can be exploited for the design of species-specific inhibitors.[6][8]

-

β5 subunit: Displays chymotrypsin-like (CT-L) activity, cleaving after large hydrophobic residues.[6][7] Inhibition of the β5 subunit has been shown to be particularly effective in killing the parasite.[6]

-

The high-resolution structure of the Pf20S proteasome has been determined by cryo-electron microscopy (cryo-EM), providing detailed insights into its subunit arrangement and the architecture of its active sites.[1][9] This structural information is invaluable for the rational design of selective inhibitors.

Function and Biological Roles

The Pf20S proteasome is the central protease of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of the majority of intracellular proteins. This process is critical for maintaining protein quality control, regulating cellular processes, and responding to stress.

Key functions of the Pf20S proteasome in Plasmodium falciparum include:

-

Protein Homeostasis: The proteasome degrades misfolded, damaged, or otherwise abnormal proteins, preventing the accumulation of toxic protein aggregates. This function is particularly crucial for the parasite as it undergoes rapid proliferation and faces proteotoxic stress, for instance, from the action of artemisinin-based drugs.[8][10]

-

Cell Cycle Regulation: The timely degradation of cell cycle regulatory proteins is essential for the progression of the parasite through its various life cycle stages, including the asexual intraerythrocytic stages.[11]

-

Unfolded Protein Response (UPR): The proteasome is a key component of the UPR, a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. The UPR is implicated in the mechanism of artemisinin resistance.[9][10]

-

Antigen Presentation: While less studied in Plasmodium compared to mammals, the proteasome is generally involved in the generation of peptides for presentation by MHC class I molecules.

-

Secretion and Host Cell Modification: Recent evidence suggests that P. falciparum secretes functional 20S proteasomes within extracellular vesicles (EVs). These EV-associated proteasomes can enter uninfected red blood cells and remodel the host cell cytoskeleton, potentially priming them for parasite invasion.[9][11][12][13]

Quantitative Data

The development of potent and selective Pf20S proteasome inhibitors is a major focus of antimalarial drug discovery. The following tables summarize the in vitro inhibitory activities of various compounds against P. falciparum and its proteasome.

| Inhibitor | Inhibitor Class | Target Subunit(s) | P. falciparum Strain | IC50 (nM) | Reference |

| Epoxomicin | Peptide α',β'-epoxyketone | β5, β2, β1 | 3D7 | 6.8 | [12] |

| D10 | 1.7 | [12] | |||

| Dd2 | 10.4 | [12] | |||

| Field Isolates | 8.5 | [12] | |||

| Z-L₃-VS | Peptide vinyl sulfone | Not specified | 3D7 | low nM range | [12] |

| Bortezomib | Peptide boronate | β5, β1 | 3D7, Dd2 | Low activity | [12] |

| Lactacystin | Non-peptide | β5 | 3D7, Dd2 | Low activity | [12] |

| TDI-8304 | Macrocyclic peptide | β2, β5 | Not specified | Not specified | [1] |

| WLL-vs | Tripeptide vinyl sulfone | β2 | Not specified | Not specified | [1] |

| MPI-5 | Amino-amide boronate | β5 | Not specified | Not specified | [4] |

| Carmaphycin B | Peptide epoxyketone | β5 | Not specified | low nM range | |

| Carfilzomib | Peptide epoxyketone | β5 | Not specified | 29 | |

| ONX-0914 | Peptide epoxyketone | Not specified | Not specified | 25-200 | |

| MG132 | Peptide aldehyde | β5, β1 | Not specified | Not specified | [5] |

Experimental Protocols

Purification of Pf20S Proteasome from P. falciparum Cultures

This protocol describes a general approach for the purification of native 20S proteasome from parasite cultures, combining several chromatography steps. Affinity-based methods using tagged subunits expressed in recombinant systems are also available and can offer higher purity in a single step.

Materials:

-

Asynchronous P. falciparum culture

-

Saponin lysis buffer (e.g., 0.15% w/v saponin in PBS)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP, 10% glycerol, protease inhibitors)

-

Chromatography resins: DEAE cellulose, Q-Sepharose, Sephacryl S-300, Hydroxylapatite, Phenyl Sepharose, Heparin-affinity

-

Chromatography system

Procedure:

-

Parasite Harvesting: Harvest infected red blood cells from culture and lyse the host cells using saponin to release the parasites. Wash the parasite pellet extensively with PBS.

-

Parasite Lysis: Resuspend the parasite pellet in lysis buffer and lyse the cells by mechanical means (e.g., sonication or nitrogen cavitation).

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cell debris and insoluble components.

-

Chromatography:

-

Anion Exchange Chromatography: Load the clarified supernatant onto a DEAE cellulose column followed by a Q-Sepharose column. Elute the bound proteins with a salt gradient.

-

Size Exclusion Chromatography: Pool the fractions containing proteasome activity and apply them to a Sephacryl S-300 gel filtration column to separate proteins based on size.

-

Hydrophobic Interaction and Affinity Chromatography: Further purify the proteasome-containing fractions using hydroxylapatite and phenyl Sepharose chromatography. A heparin-affinity chromatography step can also be incorporated for enhanced purification.[3]

-

-

Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE and silver staining. The characteristic pattern of α and β subunits (20-35 kDa) should be visible. Confirm the identity of the subunits by mass spectrometry.

Proteasome Activity Assay using Fluorogenic Substrates

This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the purified Pf20S proteasome or proteasomes in cell lysates using specific fluorogenic peptide substrates.

Materials:

-

Purified Pf20S proteasome or parasite lysate

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.5 mM EDTA)

-

Fluorogenic substrates:

-

Chymotrypsin-like: Suc-LLVY-AMC

-

Trypsin-like: Boc-LRR-AMC

-

Caspase-like: Z-LLE-AMC

-

-

Proteasome inhibitor (e.g., epoxomicin) for control

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the purified proteasome or lysate, and the test compound (inhibitor or vehicle control).

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the proteasome.

-

Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and measure the increase in fluorescence over time. The cleavage of the AMC group from the peptide substrate results in a fluorescent signal.

-

Data Analysis: Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the kinetic curve. Determine the IC₅₀ values for inhibitors by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Mass Spectrometry for Subunit Identification

This protocol outlines a general workflow for identifying the protein subunits of the purified Pf20S proteasome complex.

Materials:

-

Purified Pf20S proteasome sample from SDS-PAGE gel band or in solution

-

Trypsin (mass spectrometry grade)

-

Reduction and alkylation reagents (DTT and iodoacetamide)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

In-gel digestion: Excise the protein bands corresponding to the proteasome subunits from an SDS-PAGE gel. Destain, reduce, alkylate, and digest the proteins with trypsin overnight.

-

In-solution digestion: Reduce, alkylate, and digest the purified proteasome complex in solution with trypsin.

-

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the acquired MS/MS spectra against a Plasmodium falciparum protein database to identify the peptides and, consequently, the protein subunits present in the sample.

Visualizations

Ubiquitin-Proteasome System (UPS) Pathway in Plasmodium falciparum

Caption: The Ubiquitin-Proteasome System in P. falciparum.

Experimental Workflow for Pf20S Inhibitor Screening

Caption: Workflow for screening and validation of Pf20S proteasome inhibitors.

Relationship between the Unfolded Protein Response and Proteasome Function

Caption: The interplay between the UPR and the Pf20S proteasome in parasite stress response.

References

- 1. Methods to Rapidly Prepare Mammalian 26S Proteasomes for Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of the eukaryotic 20S proteasome core particle: a structural approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural mass spectrometry approaches to study the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The 26S Proteasome utilizes a kinetic gateway to prioritize substrate degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric regulation of the 20S proteasome by the Catalytic Core Regulators (CCRs) family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The ATP/Mg2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Purification and characterization of different proteasome species from mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Selective Pf20S Inhibitors

The emergence of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, presents a critical global health challenge. This necessitates the identification of novel therapeutic targets and the development of new classes of antimalarial agents. The parasite's 20S proteasome (Pf20S) has been identified as a highly promising drug target due to its essential role in all stages of the parasite's life cycle and its involvement in stress pathways associated with artemisinin resistance.[1][2][3] This technical guide provides an in-depth overview of the discovery, characterization, and development of selective inhibitors targeting the Pf20S, intended for researchers, scientists, and drug development professionals.

The P. falciparum 20S Proteasome (Pf20S) as a Drug Target

The proteasome is a multi-subunit enzyme complex responsible for the majority of non-lysosomal protein degradation in eukaryotic cells, playing a crucial role in protein homeostasis and regulating key cellular processes.[4] The catalytic core, known as the 20S proteasome, is a barrel-shaped structure composed of four stacked heptameric rings. The two outer rings are α-subunits that regulate substrate entry, while the two inner β-rings contain the proteolytic active sites.[4]

The Pf20S possesses three distinct types of active sites: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).[3] Crucially, structural and biochemical analyses have revealed differences between the parasite's proteasome and its human counterparts (constitutive proteasome, c-20S, and immunoproteasome, i-20S). These differences, particularly in the architecture of the active sites, can be exploited to design inhibitors that are highly selective for the parasite's enzyme, thereby minimizing host toxicity.[2][5] Studies have shown that the simultaneous inhibition of the β2 and β5 subunits of the Pf20S leads to potent antimalarial activity and complete parasite growth attenuation.[1][2]

Discovery and Screening of Selective Inhibitors

The identification of selective Pf20S inhibitors typically follows a structured drug discovery pipeline. This process begins with the screening of large compound libraries against purified Pf20S and progresses through stages of increasing biological complexity, from enzymatic assays to in vivo efficacy models.

This workflow emphasizes a multi-stage approach, starting with broad screening and progressively narrowing down to candidates with desirable potency, selectivity, and in vivo activity.[6]

Key Classes and Quantitative Data of Selective Pf20S Inhibitors

Structure-activity relationship (SAR) studies have led to the development of several classes of potent and selective Pf20S inhibitors. Notable examples include macrocyclic peptides, peptide boronates, and tripeptide vinyl sulfones.

Table 1: In Vitro Activity of Selective Pf20S Inhibitors

| Compound | Class | Target Subunit(s) | Pf20S β5 IC₅₀ (nM) | Human c-20S β5 IC₅₀ (nM) | Selectivity (Human/Pf) | P. falciparum EC₅₀ (nM) | Reference |

|---|---|---|---|---|---|---|---|

| TDI-8304 | Macrocyclic Peptide | β5, β2 (weak) | Time-dependent | > 10,000 | > 1,000 | 1.9 (NF54) | [1][7] |

| MPI-13 | Peptide Boronate | β5 | 1.1 | 42 | ~38 | 6.2 (3D7) | [1][3] |

| MPI-5 | Peptide Boronate | β5 | 0.9 | 100 | ~111 | 4.0 (3D7) | [3] |

| WLW-vs | Tripeptide Vinyl Sulfone | β2 | N/A (Targets β2) | N/A | Selective for Pf β2 | ~1,000 | [1][2] |

| WLL-vs | Tripeptide Vinyl Sulfone | β2, β5 | Potent (β2/β5) | Weak (β5 only) | High | 11 | [2] |

| PKS21004 | AsnEDA | β5 | 13 | 1,400 | > 100 | 20-50 |[6] |

Table 2: Kinetic Properties of TDI-8304

| Parameter | Value | Description | Reference |

|---|---|---|---|

| k_off | 0.0008 s⁻¹ | Dissociation rate constant from the Pf20S-inhibitor complex. | [1][6] |

| t₁/₂ | 14.4 min | Half-life of the enzyme-inhibitor complex. |[1][6] |

These data highlight the successful development of compounds like TDI-8304, which exhibit high selectivity for the parasite proteasome over human proteasomes, translating to potent anti-parasitic activity at nanomolar concentrations.[1][7]

Mechanism of Action and Structural Insights

The selectivity of these inhibitors is rooted in their specific interactions with the Pf20S active sites. Cryo-electron microscopy (cryo-EM) has been instrumental in elucidating these binding modes at high resolution.

For example, high-resolution cryo-EM structures of Pf20S in complex with TDI-8304 revealed that the inhibitor binds to both the β5 and β2 active subunits.[1] While its inhibition of the β2 subunit is weak, this dual engagement is thought to contribute to its potent antimalarial activity, as co-inhibition of these two sites is synergistic.[1][2] Resistance to TDI-8304 has been linked to a specific mutation (A117D) in the Pf20S β6 subunit, which interestingly enhances the activity of the β2-specific inhibitor WLW-vs, a phenomenon known as collateral sensitivity.[1]

Detailed Experimental Protocols

Reproducible and robust assays are fundamental to the characterization of enzyme inhibitors. Below are methodologies for key experiments in the Pf20S inhibitor development pipeline.

This assay measures the proteolytic activity of purified 20S proteasomes by monitoring the cleavage of a fluorogenic peptide substrate.

Materials:

-

Purified Pf20S or human 20S proteasome.

-

Proteasome activator (e.g., human PA28α).

-

Assay Buffer: 20 mM HEPES, 0.5 mM EDTA, pH 7.5.

-

Fluorogenic Substrate: e.g., Suc-LLVY-amc for chymotrypsin-like (β5) activity.

-

Test inhibitors dissolved in DMSO.

-

Black 96-well microplates.

-

Fluorescence plate reader.

Protocol:

-

Prepare the enzyme-activator complex by pre-incubating the 20S proteasome (e.g., 1 nM final concentration) with the PA28α activator (e.g., 24 nM final concentration) in Assay Buffer at room temperature.[2]

-

Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells of the 96-well plate.

-

Add the enzyme-activator complex to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate (e.g., 12.5 µM final concentration).[2]

-

Immediately begin monitoring the increase in fluorescence (e.g., excitation 380 nm, emission 460 nm for AMC) over time (e.g., 60 minutes) in a plate reader.[2]

-

Calculate the rate of reaction (slope) from the linear portion of the fluorescence curve.

-

Determine IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This assay determines the efficacy of compounds against the blood stages of the parasite.

Materials:

-

Synchronized cultures of P. falciparum (e.g., NF54 or 3D7 strains) in human erythrocytes.

-

Complete parasite culture medium (RPMI-1640, AlbuMAX, hypoxanthine).

-

Test inhibitors dissolved in DMSO.

-

96-well microplates.

-

DNA-intercalating fluorescent dye (e.g., SYBR Green I).

-

Lysis buffer.

Protocol:

-

Plate parasite cultures (e.g., at the ring stage with 0.5-1% parasitemia and 2% hematocrit) into 96-well plates containing serial dilutions of the test compounds.

-

Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% O₂, 5% CO₂).

-

After incubation, lyse the red blood cells by freezing the plates or by adding a lysis buffer containing the SYBR Green I dye.

-

Measure fluorescence on a plate reader (excitation ~485 nm, emission ~535 nm).

-

Calculate EC₅₀ values by plotting the percentage of growth inhibition (relative to DMSO controls) against the inhibitor concentration.

Cryo-EM provides high-resolution structural information of the proteasome-inhibitor complex.

Protocol Summary:

-

Complex Formation: Incubate purified Pf20S (e.g., at 500 µg/mL) with a molar excess of the inhibitor (e.g., TDI-8304) to ensure saturation of the binding sites.[4]

-

Grid Preparation: Apply a small volume (e.g., 3-4 µL) of the complex solution onto a glow-discharged cryo-EM grid (e.g., Quantifoil).

-

Vitrification: Plunge-freeze the grid into liquid ethane using a vitrification robot (e.g., Vitrobot) to embed the complexes in a thin layer of amorphous ice.

-

Data Collection: Collect data using a transmission electron microscope (e.g., Talos Arctica) equipped with a direct electron detector (e.g., K2 camera).[4]

-

Data Processing: Process the collected micrographs using specialized software (e.g., Relion, CryoSPARC).[1] This involves motion correction, CTF estimation, particle picking, 2D and 3D classification, and final 3D reconstruction to generate a high-resolution density map.

-

Model Building: Dock an existing proteasome atomic model (e.g., PDB ID 6MUW) into the cryo-EM map and manually build the inhibitor structure into the corresponding density using programs like Coot and Phenix.[8]

Conclusion and Future Outlook

The Pf20S proteasome is a clinically validated antimalarial target, and significant progress has been made in developing potent and selective inhibitors. Compounds like TDI-8304 and MPI-13 demonstrate that high selectivity and in vivo efficacy are achievable.[1][3] Future efforts will likely focus on improving the pharmacokinetic properties of these inhibitors, particularly oral bioavailability, to produce viable clinical candidates.[1][3] Furthermore, the synergistic relationship between proteasome inhibitors and artemisinins makes them ideal candidates for combination therapies, a strategy that could help overcome and prevent the spread of drug resistance.[3] The detailed structural and biochemical understanding of the Pf20S-inhibitor interactions will continue to guide the rational design of the next generation of antimalarial drugs.

References

- 1. Structures revealing mechanisms of resistance and collateral sensitivity of Plasmodium falciparum to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and function based design of Plasmodium-selective proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: Target Specificity and Selectivity Profile of 8304-vs

Notice: Information regarding the specific molecule "8304-vs" is not available in publicly accessible scientific literature, databases, or other public records. The identifier "this compound" may be an internal research code, a novel compound not yet disclosed in publications, or a potential error in nomenclature.

Therefore, this guide will provide a comprehensive framework for understanding and evaluating the target specificity and selectivity profile of a hypothetical therapeutic agent, using the placeholder "this compound". This document will serve as a template for researchers, scientists, and drug development professionals on the essential data, experimental protocols, and analytical approaches required for such an assessment.

Introduction to Target Specificity and Selectivity

In drug discovery and development, target specificity refers to the ability of a drug to interact with its intended biological target. High specificity is crucial for therapeutic efficacy. Selectivity , a related but distinct concept, describes the drug's ability to bind to its intended target with a significantly higher affinity than to other, unintended targets ("off-targets"). A favorable selectivity profile is paramount for minimizing adverse effects and ensuring patient safety. A drug that is highly selective for its target is less likely to cause unwanted side effects by interacting with other biological molecules.

This guide will outline the methodologies and data presentation necessary to characterize the specificity and selectivity of a compound, exemplified by the theoretical "this compound".

Target Profile of this compound (Hypothetical Data)

To thoroughly characterize a compound like this compound, a variety of quantitative assays are necessary. The data generated from these assays should be organized into clear, comparative tables.

Table 1: In Vitro Target Engagement and Potency of this compound

| Target | Assay Type | IC₅₀ / Kᵢ / Kᴅ (nM) | Hill Slope | Notes |

| Primary Target X | Biochemical Assay (e.g., KinaseGlo) | 1.5 | 1.1 | High potency against the intended target. |

| Binding Assay (e.g., SPR) | 0.8 (Kᴅ) | N/A | Demonstrates direct binding affinity. | |

| Off-Target Y | Biochemical Assay | > 10,000 | N/A | Over 6,600-fold selectivity over Target Y. |

| Off-Target Z | Biochemical Assay | 250 | 0.9 | 167-fold selectivity over Target Z. |

| ... | ... | ... | ... | ... |

Table 2: Cellular Activity of this compound

| Cell Line | Pathway-Specific Biomarker | EC₅₀ (nM) | Maximum Inhibition (%) | Notes |

| Cancer Line A (Target X dependent) | p-Target X (Western Blot) | 15 | 95 | Demonstrates on-target cellular potency. |

| Apoptosis (Caspase 3/7 Assay) | 25 | 80 | Correlates with downstream functional effect. | |

| Normal Fibroblast (Low Target X) | p-Target Y (ELISA) | > 10,000 | < 10 | Minimal off-target activity in normal cells. |

| ... | ... | ... | ... | ... |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of results. Below are example protocols for key experiments.

Biochemical Kinase Inhibition Assay (e.g., KinaseGlo®)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of purified kinases.

Materials:

-

Recombinant human kinases (Primary Target X, Off-Targets Y, Z, etc.)

-

Kinase-specific substrates and ATP

-

KinaseGlo® Luminescent Kinase Assay Kit (Promega)

-

Assay plates (e.g., 384-well white plates)

-

Serial dilutions of this compound in DMSO

Procedure:

-

Prepare a reaction buffer containing the kinase, its specific substrate, and ATP at a concentration approximating the Michaelis constant (Km) for each kinase.

-

Add serial dilutions of this compound to the assay plate. Include DMSO-only wells as a negative control (100% activity) and a potent, broad-spectrum inhibitor as a positive control (0% activity).

-

Initiate the kinase reaction by adding the enzyme to the plate and incubate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP using the KinaseGlo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the binding kinetics and affinity (Kᴅ) of this compound to its purified target protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified recombinant Target X

-

This compound in a suitable running buffer

-

Amine coupling kit for protein immobilization

Procedure:

-

Immobilize the purified Target X onto the sensor chip surface via amine coupling.

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the this compound solutions over the immobilized target surface at a constant flow rate, allowing for association.

-

Switch to running buffer alone to monitor the dissociation phase.

-

Regenerate the sensor surface between different concentrations if necessary.

-

Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kᴅ = kd/ka).

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

An In-depth Technical Guide on the Biochemical and Cellular Effects of 8304-vs on Malaria Parasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with unique mechanisms of action. The parasite's ubiquitin-proteasome system is a critical regulator of cellular homeostasis and represents a promising therapeutic target. This technical guide provides a comprehensive overview of the biochemical and cellular effects of 8304-vs, a macrocyclic vinyl sulfone that acts as a potent and irreversible inhibitor of the P. falciparum proteasome. This document details its mechanism of action, quantitative efficacy, selectivity, and metabolic stability, alongside detailed protocols for key experimental assays.

Introduction

This compound is a synthetic analogue of the macrocyclic proteasome inhibitor TDI-8304, modified with a vinyl sulfone electrophile to enable covalent and irreversible binding to its target. This modification aims to enhance potency, mitigate resistance, and improve pharmacological properties. As a member of the vinyl sulfone class of inhibitors, this compound targets cysteine proteases, and in the context of the proteasome, it forms a covalent bond with the active site threonine residue of the catalytic subunits. Its primary target within the P. falciparum 20S proteasome is the β5 subunit, which possesses chymotrypsin-like activity, and to a lesser extent, the β2 subunit, which has trypsin-like activity. By irreversibly inhibiting these subunits, this compound disrupts the parasite's ability to degrade ubiquitinated proteins, leading to an accumulation of damaged or misfolded proteins, cell cycle arrest, and ultimately, parasite death.

Biochemical and Cellular Effects of this compound

Mechanism of Action

This compound functions as a covalent and irreversible inhibitor of the P. falciparum 20S proteasome. The vinyl sulfone "warhead" acts as a Michael acceptor, forming a stable covalent bond with the N-terminal threonine residue in the active sites of the proteasome's catalytic β subunits. This irreversible inhibition leads to a complete shutdown of the targeted proteolytic activities. While its primary target is the chymotrypsin-like β5 subunit, it also exhibits some inhibitory activity against the trypsin-like β2 subunit.

Quantitative Data Presentation

The following tables summarize the quantitative data available for this compound, including its in vitro potency against various P. falciparum strains, its selectivity for the parasite proteasome over the human equivalent, and its metabolic stability.

Table 1: In Vitro Potency of this compound against Asexual Blood Stage P. falciparum

| Parasite Strain | EC50 (nM) [Mean ± SEM] | Assay Conditions | Reference |

| W2 | 19 ± SEM | 72h dose-response assay | [1] |

| Dd2-B2 | ~19 | 72h dose-response assay | [1] |

Table 2: Potency of this compound against Proteasome Mutant P. falciparum Lines (Dd2-B2 background)

| Mutant Line | Fold Increase in EC50 (compared to Dd2-B2) | Reference |

| β5 M45I | 1.8 | [1] |

| β5 M45V | 1.5 | [1] |

| β6 S157L | 8.8 | [1] |

Table 3: Selectivity and Cytotoxicity of this compound

| Parameter | Value | Cell Line | Reference |

| Cytotoxicity | No measurable toxicity within solubility limits | Human Foreskin Fibroblasts (HFFs) | [1] |

| Selectivity Index | >5,000-fold | P. falciparum vs. HFFs | [1] |

Table 4: Metabolic Stability of this compound

| Microsome Source | Stability (Half-life) | Reference |

| Human | ~1.5 hours | [1] |

| Mouse | >2.5 hours | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

P. falciparum In Vitro Culture

A continuous in vitro culture of asexual erythrocytic stages of P. falciparum is essential for antimalarial drug testing.

-

Materials:

-

P. falciparum strain (e.g., W2, Dd2)

-

Human erythrocytes (O+), washed

-

Complete Medium: RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 µg/mL gentamicin, and 0.5% (w/v) Albumax II or 10% human serum.

-

Culture flasks (T25 or T75)

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Incubator at 37°C

-

-

Procedure:

-

Prepare complete medium and warm to 37°C.

-

Wash human erythrocytes three times with incomplete RPMI-1640.

-

Initiate or sub-culture parasites in flasks at a 2-5% hematocrit and desired parasitemia (typically 0.5-1%).

-

Place the flasks in a modular chamber, flush with the gas mixture for 3-5 minutes, and seal.

-

Incubate at 37°C.

-

Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.

-

Change the medium daily and split the culture as needed to maintain parasitemia below 5-8%.

-

72-Hour Dose-Response Assay (SYBR Green I Method)

This assay is used to determine the 50% effective concentration (EC50) of an antimalarial compound.

-

Materials:

-

Synchronized ring-stage P. falciparum culture

-

Complete medium

-

96-well black, clear-bottom microplates

-

Test compound (this compound) serially diluted

-

SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1X SYBR Green I dye.

-

-

Procedure:

-

Synchronize parasite culture to the ring stage (e.g., using 5% D-sorbitol treatment).

-

Adjust the culture to 1% parasitemia and 2% hematocrit in complete medium.

-

Dispense 100 µL of the parasite culture into each well of a 96-well plate.

-

Add 100 µL of serially diluted this compound to the wells. Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).

-

Incubate the plate for 72 hours under the standard culture conditions.

-

After incubation, freeze the plate at -80°C to lyse the red blood cells.

-

Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the fluorescence using a microplate reader (excitation: ~485 nm, emission: ~530 nm).

-

Calculate EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

-

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.

-

Materials:

-

Human or mouse liver microsomes

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

This compound stock solution

-

Ice-cold stop solution (e.g., acetonitrile with an internal standard)

-

Incubator/water bath at 37°C

-

Centrifuge

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a reaction mixture containing liver microsomes and phosphate buffer.

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding the NADPH regenerating system and this compound (final concentration typically 1 µM).

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the ice-cold stop solution to quench the reaction.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

-

Determine the half-life (t½) by plotting the natural logarithm of the percentage of this compound remaining versus time.

-

In Vitro Resistance Selection

This protocol is used to select for parasite lines with reduced susceptibility to this compound.

-

Materials:

-

Clonal P. falciparum line (e.g., Dd2-B2)

-

Large-volume culture flasks

-

This compound

-

Standard culture materials

-

-

Procedure:

-

Establish a large-scale culture with a high number of parasites (e.g., 10⁹ parasites).

-

Expose the parasite population to a constant pressure of this compound at a concentration of 3-5 times its EC50.

-

Monitor the culture for recrudescence (reappearance of parasites) by Giemsa-stained smears.

-

Maintain the drug pressure, changing the medium regularly.

-

If recrudescence occurs, expand the parasite population.

-

Clone the resistant parasites by limiting dilution.

-

Characterize the phenotype of the resistant clones by determining their EC50 for this compound.

-

Whole-Genome Sequencing of Resistant Parasites

This is performed to identify the genetic basis of resistance.

-

Materials:

-

Resistant and parental (sensitive) parasite clones

-

DNA extraction kit

-

Next-generation sequencing (NGS) platform (e.g., Illumina)

-

-

Procedure:

-

Extract high-quality genomic DNA from the resistant and parental parasite lines.

-

Prepare sequencing libraries from the extracted DNA.

-

Perform whole-genome sequencing on an NGS platform.

-

Align the sequencing reads to the P. falciparum reference genome (e.g., 3D7).

-

Perform variant calling (SNPs and indels) to compare the genomes of the resistant and parental lines.

-

Identify mutations that are unique to the resistant clones, particularly in genes associated with the drug's target (e.g., proteasome subunits).

-

Conclusion

This compound is a potent, selective, and metabolically stable covalent inhibitor of the P. falciparum proteasome. Its irreversible mechanism of action and efficacy against resistant parasite lines make it a promising candidate for further antimalarial drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers working to understand and advance this and similar compounds as next-generation antimalarials. The continued investigation into proteasome inhibitors is a critical component of the global effort to combat malaria.

References

An In-depth Technical Guide to the Noncovalent Inhibition of Plasmodium falciparum 20S Proteasome by TDI-8304

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the noncovalent inhibition of the Plasmodium falciparum 20S proteasome (Pf20S) by the macrocyclic peptide TDI-8304. The information presented is collated from key research publications and is intended to serve as a detailed resource for researchers in the fields of malaria drug discovery, parasitology, and pharmacology.

Introduction

The proteasome is a critical multi-subunit protease complex responsible for protein degradation in eukaryotic cells, playing a vital role in various cellular processes. In the malaria parasite Plasmodium falciparum, the 20S proteasome (Pf20S) is an essential enzyme for parasite survival across multiple life cycle stages, making it a promising target for antimalarial drug development. TDI-8304 is a potent and highly selective noncovalent inhibitor of Pf20S.[1][2][3] This macrocyclic peptide has demonstrated significant activity against the parasite both in vitro and in vivo.[2][4] Understanding the specifics of its interaction with Pf20S is crucial for the development of next-generation antimalarials.

Quantitative Inhibition Data

The inhibitory activity of TDI-8304 against Pf20S has been extensively characterized. The compound exhibits potent and selective inhibition of the chymotrypsin-like activity associated with the β5 subunit of Pf20S.[1][5] A summary of the key quantitative data is presented below.

| Parameter | Value | Target | Comments | Reference |

| EC50 | Potent | P. falciparum 3D7 | Dose-dependent growth inhibition. | [1] |

| KIapp | 1007 nM | Pf20S β5 subunit | Apparent inhibition constant from time-dependent inhibition studies. | [1][5] |

| Ki * | 89.6 nM | Pf20S β5 subunit | Calculated inhibition constant from the induced-fit model. | [1][5] |

| koff | 0.0008 s-1 | Pf20S:TDI-8304 complex | Dissociation rate constant. | [1][2][5] |

| t1/2 | 14.4 minutes | Pf20S:TDI-8304 complex | Half-life of the enzyme-inhibitor complex. | [2] |

| Selectivity | High | Pf20S over human c-20S and i-20S | TDI-8304 shows marked selectivity for the parasite proteasome. | [1][5] |

| In vivo efficacy | Parasitemia reduction | Humanized mouse model of P. falciparum infection | Subcutaneous administration of 100 mg/kg twice daily led to a significant reduction in parasitemia. | [1][4] |

Mechanism of Inhibition

TDI-8304 is a noncovalent inhibitor that displays a time-dependent inhibition pattern with an induced-fit mechanism.[1] This suggests that the initial binding of the inhibitor to the enzyme is followed by a conformational change that leads to a more tightly bound complex. High-resolution cryo-electron microscopy studies have elucidated the structural basis for its potent and selective inhibition.[2]

TDI-8304 binds to the active site of the β5 subunit of Pf20S.[1][2] The macrocyclic peptide structure forms an extensive network of hydrogen bonds and hydrophobic interactions with residues in the β5 and β6 subunits of the proteasome.[2] Notably, two hydrogen bonds between the pyrrolidinone moiety of TDI-8304 and Ser154 of the Pf20S β6 subunit are crucial for its high-affinity binding.[2] The species selectivity of TDI-8304 over human proteasomes is attributed to steric hindrance from Pro126 in the β6 subunit of the human constitutive proteasome (c-20S), which forces a conformational change in the bound inhibitor and results in the loss of key hydrogen bonds.[2]

While TDI-8304 is a highly specific inhibitor of the β5 subunit, it has also been observed to bind to the β2 active site, albeit with weaker inhibition.[2][6] This weak inhibition of the β2 subunit may contribute synergistically to its overall antimalarial activity.[2]

Experimental Protocols

This section details the key experimental methodologies used to characterize the noncovalent inhibition of Pf20S by TDI-8304.

Dose-Dependent Inhibition Assay of Proteasome Activity

This assay is used to determine the concentration of TDI-8304 required to inhibit 50% of the Pf20S chymotrypsin-like activity (IC50).

Methodology:

-

Enzyme and Substrate Preparation: Purified Pf20S, human constitutive 20S (c-20S), or immunoproteasome 20S (i-20S) is used. A fluorogenic peptide substrate, such as Suc-LLVY-AMC, which is specific for the chymotrypsin-like activity of the β5 subunit, is prepared in a suitable buffer.

-

Inhibitor Preparation: TDI-8304 is serially diluted to various concentrations.

-

Assay Procedure:

-

The purified proteasome is incubated with varying concentrations of TDI-8304 for a defined period at room temperature.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The hydrolysis of the substrate, which releases the fluorescent AMC group, is monitored over time using a fluorescence plate reader.

-

-

Data Analysis: The rate of substrate hydrolysis is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Time-Dependent Inhibition and Kinetic Parameter Determination

This protocol is employed to investigate the mechanism of inhibition and to determine the kinetic parameters KIapp, Ki*, and koff.

Methodology:

-

Reaction Setup: The hydrolysis of the fluorogenic substrate (e.g., Suc-LLVY-AMC) by Pf20S is monitored in the presence of different concentrations of TDI-8304. To ensure specificity for the β5 subunit, a β2-specific inhibitor like WLW-vs can be included.[1]

-

Time Course Measurement: The fluorescence is measured over time for each inhibitor concentration.

-

Data Analysis:

-

The observed rate constants (kobs) for the onset of inhibition are determined from the time course curves at each TDI-8304 concentration.

-

A plot of kobs versus the inhibitor concentration [I] is generated. For an induced-fit mechanism, this plot will be hyperbolic.

-

The data are fitted to the equation: kobs = k6 + (k5 / (1 + (Kiapp / [I]))) to yield the apparent inhibition constant (Kiapp).

-

The true inhibition constant (Ki) is then calculated using the equation: Ki = Ki / (1 + K5 / k6).

-

The dissociation rate constant (koff) is also derived from these analyses.[1][5]

-

In Vitro Parasite Growth Inhibition Assay

This assay assesses the efficacy of TDI-8304 in inhibiting the growth of P. falciparum in red blood cell cultures.

Methodology:

-

Parasite Culture: Synchronized ring-stage P. falciparum parasites are cultured in human red blood cells under standard conditions.

-

Compound Treatment: The cultured parasites are exposed to serial dilutions of TDI-8304 for a full intra-erythrocytic cycle (typically 48-72 hours).

-

Growth Measurement: Parasite growth is quantified using methods such as SYBR Green I-based fluorescence assay to measure DNA content, or by microscopic counting of parasitemia.

-

Data Analysis: The percentage of growth inhibition is plotted against the drug concentration to determine the 50% effective concentration (EC50).

Cytotoxicity Assay

This assay is performed to evaluate the toxicity of TDI-8304 against human cell lines, providing an indication of its selectivity.

Methodology:

-

Cell Culture: A human cell line, such as HepG2, is cultured under appropriate conditions.[1]

-

Compound Exposure: The cells are treated with various concentrations of TDI-8304 for a specified duration.

-

Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay or CellTiter-Glo luminescent cell viability assay.

-

Data Analysis: The percentage of cell viability is plotted against the compound concentration to determine the 50% cytotoxic concentration (CC50).

Visualizations

The following diagrams illustrate key experimental workflows and the proposed mechanism of inhibition.

Caption: Workflow for the Dose-Dependent Inhibition Assay.

Caption: Induced-Fit Inhibition Mechanism of TDI-8304.

Caption: Workflow for In Vivo Efficacy Study.

References

- 1. Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures revealing mechanisms of resistance and collateral sensitivity of Plasmodium falciparum to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Species Selectivity of 8304-vs for Parasitic Proteasomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proteasome is a critical multi-subunit enzyme complex responsible for protein degradation in eukaryotic cells, playing a vital role in processes such as cell cycle regulation, signal transduction, and stress response. Its essential nature makes it a compelling target for therapeutic intervention. In parasitic diseases, the parasite's proteasome often possesses structural differences compared to its human host's counterpart, opening a window for the development of species-selective inhibitors. This technical guide provides an in-depth analysis of the species selectivity of the proteasome inhibitor 8304-vs (also known as TDI-8304), with a primary focus on its well-documented activity against the malaria parasite, Plasmodium falciparum.

TDI-8304 is a macrocyclic peptide that has demonstrated potent and highly selective inhibition of the P. falciparum 20S (Pf20S) proteasome over human constitutive (c-20S) and immunoproteasomes (i-20S)[1][2][3]. This selectivity is crucial for minimizing off-target effects and host cytotoxicity. While the proteasome is also a validated drug target in other protozoan parasites such as Trypanosoma cruzi and Leishmania donovani, public domain data on the activity of TDI-8304 against these kinetoplastid parasites is not currently available. Therefore, this guide will concentrate on the comprehensive data available for P. falciparum.

Data Presentation: Quantitative Analysis of this compound (TDI-8304) Activity

The following tables summarize the quantitative data on the inhibitory and cytotoxic activity of TDI-8304.

Table 1: Biochemical Inhibition of Proteasome Chymotrypsin-Like (β5) Activity

| Target Proteasome | Assay Type | Inhibitory Concentration (IC50) | Kinetic Parameters | Reference |

| Plasmodium falciparum 20S (Pf20S) | Fluorogenic peptide substrate hydrolysis (Suc-LLVY-AMC) | Not explicitly stated as a direct IC50 in the primary source, but dose-dependent inhibition is shown. | KIapp = 1007 nM, koff = 0.0008 s-1, Ki* = 89.6 nM | [1] |

| Human constitutive 20S (c-20S) | Fluorogenic peptide substrate hydrolysis (Suc-LLVY-AMC) | > 10,000 nM | Not Applicable | [1] |

| Human immunoproteasome 20S (i-20S) | Fluorogenic peptide substrate hydrolysis (Suc-LLVY-AMC) | > 10,000 nM | Not Applicable | [1] |

Table 2: In Vitro and Ex Vivo Anti-parasitic Activity of TDI-8304

| Parasite Species & Strain | Assay Type | Half-maximal Effective Concentration (EC50) | Notes | Reference |

| P. falciparum 3D7 | SYBR Green I based fluorescence assay | ~10 nM | Artemisinin-sensitive | [1] |

| P. falciparum Dd2 | SYBR Green I based fluorescence assay | ~15 nM | Multidrug-resistant | [1] |

| P. falciparum Dd2β6A117D | SYBR Green I based fluorescence assay | ~20 nM | Resistant to other proteasome inhibitors | [1] |

| P. falciparum Dd2β5A49S | SYBR Green I based fluorescence assay | ~25 nM | Resistant to other proteasome inhibitors | [1] |

| P. falciparum Clinical Isolates (n=38) | Ex vivo growth inhibition | Geometric Mean = 18 nM (range: 5-30 nM) | From Ugandan malaria patients | [1] |

Table 3: Cytotoxicity of TDI-8304

| Cell Line | Cell Type | Half-maximal Cytotoxic Concentration (CC50) | Selectivity Index (SI) vs. P. falciparum 3D7 | Reference |

| HepG2 | Human hepatoma | > 10,000 nM | > 1000 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to determine the species selectivity of TDI-8304.

Proteasome Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified proteasomes.

-

Objective: To determine the IC50, KIapp, and koff of TDI-8304 against Pf20S, human c-20S, and i-20S.

-

Materials:

-

Purified 20S proteasomes from P. falciparum and human sources.

-

Fluorogenic peptide substrate specific for the chymotrypsin-like (β5) activity: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC).

-

Assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.5).

-

TDI-8304 in a suitable solvent (e.g., DMSO).

-

384-well black plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

A solution of the purified proteasome (e.g., 0.5 nM Pf20S) in assay buffer is pre-incubated with varying concentrations of TDI-8304 for a set period at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the Suc-LLVY-AMC substrate (e.g., 20 µM).

-

The hydrolysis of the substrate releases the fluorescent aminomethylcoumarin (AMC) group.

-

The increase in fluorescence is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

-

For time-dependent inhibition, the rate of substrate hydrolysis is measured at different pre-incubation times with the inhibitor.

-

The observed rate constants (kobs) are plotted against the inhibitor concentration to determine the apparent association rate constant (kon) and the dissociation rate constant (koff). The apparent inhibition constant (KIapp) is also derived from these plots[1].

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

P. falciparum Growth Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit the proliferation of the parasite within red blood cells.

-

Objective: To determine the EC50 of TDI-8304 against various strains of P. falciparum.

-

Materials:

-

Synchronized cultures of P. falciparum (e.g., ring-stage) in human erythrocytes.

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine).

-

TDI-8304 serial dilutions.

-

SYBR Green I nucleic acid stain.

-

96-well plates.

-

Lysis buffer (e.g., Tris buffer containing saponin, Triton X-100, and EDTA).

-

-

Procedure:

-

Asynchronous or synchronized parasite cultures are diluted to a specific parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) in culture medium.

-

The parasite suspension is added to 96-well plates containing serial dilutions of TDI-8304.

-

The plates are incubated for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2).

-

After incubation, the plates are frozen to lyse the red blood cells.

-

The plates are thawed, and SYBR Green I in lysis buffer is added to each well to stain the parasite DNA.

-

Fluorescence is measured using a plate reader (e.g., 485 nm excitation, 530 nm emission).

-

EC50 values are determined by fitting the fluorescence data to a sigmoidal dose-response curve[1].

-

Mammalian Cell Cytotoxicity Assay

This assay assesses the toxicity of a compound against a human cell line to determine its therapeutic window.

-

Objective: To determine the CC50 of TDI-8304 against a representative human cell line (e.g., HepG2).

-

Materials:

-

HepG2 human liver cancer cell line.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

TDI-8304 serial dilutions.

-

Reagent for viability assessment (e.g., AlamarBlue or MTS reagent).

-

96-well clear-bottom plates.

-

-

Procedure:

-

HepG2 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of TDI-8304.

-

The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

A viability reagent (e.g., AlamarBlue) is added to each well, and the plates are incubated for a further 2-4 hours.

-

The absorbance or fluorescence is measured according to the reagent manufacturer's instructions.

-

The CC50 value, representing the concentration that reduces cell viability by 50%, is calculated from the dose-response curve[1].

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining species selectivity and the proposed mechanism of selective inhibition.

References

Foundational Research on Macrocyclic Peptide Inhibitors for Malaria: A Technical Guide

Introduction

Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health threat, with hundreds of thousands of deaths annually.[1][2] The emergence and spread of parasite resistance to frontline antimalarial drugs, including artemisinin combination therapies, underscore the urgent need for novel therapeutics with new mechanisms of action.[1][3][4] Macrocyclic peptides have emerged as a promising class of molecules for antimalarial drug discovery. Their unique structural features, including conformational constraint and the potential to engage large protein-protein interaction surfaces, offer advantages in targeting parasite-specific proteins that have been historically difficult to inhibit with traditional small molecules.[5] This technical guide provides an in-depth overview of the foundational research on macrocyclic peptide inhibitors targeting key Plasmodium falciparum pathways, focusing on the parasite proteasome and plasmepsin aspartic proteases.

Key Molecular Targets for Macrocyclic Peptide Inhibitors

The Plasmodium falciparum Proteasome (Pf20S)

The proteasome is a critical multi-subunit enzyme complex responsible for protein degradation, essential for parasite viability across multiple stages of its life cycle, including the asexual blood stages responsible for clinical symptoms.[1][2] This makes it an attractive drug target.[1][3] Inhibition of the proteasome has been shown to be detrimental to parasite survival and can synergize with artemisinin, potentially restoring sensitivity in resistant strains.[1][6] The proteolytically active sites are located in the β1, β2, and β5 subunits of the 20S core particle.[1] Research indicates that inhibition of the β5 subunit alone is sufficient to kill Plasmodium parasites.[1] Macrocyclic peptide inhibitors have been developed to be highly potent and selective for the P. falciparum proteasome over its human counterparts.[1][3]

Plasmepsins (PMs)

Plasmepsins are a family of ten aspartic proteases in P. falciparum, several of which are expressed during the asexual blood stages and are considered potential drug targets.[2]

-

Plasmepsin V (PMV): This essential, endoplasmic reticulum-anchored protease plays a crucial role in the export of hundreds of parasite effector proteins into the host red blood cell.[7][8] PMV cleaves a specific sequence motif known as the Plasmodium Export Element (PEXEL), licensing these proteins for transport to the erythrocyte surface, a process vital for parasite survival and virulence.[8][9] Inhibiting PMV blocks this protein export pathway, leading to parasite death.[8][10]

-

Plasmepsin X (PMX): PMX is essential for the egress of invasive merozoite forms from the host erythrocyte, a critical step in the parasite's lifecycle for propagation.[2][11] The development of potent and selective macrocyclic peptidomimetic inhibitors of PMX has demonstrated that blocking this enzyme's function effectively prevents parasite proliferation.[2][12]

Data Presentation: Quantitative Inhibitor Activity

The following tables summarize the quantitative data for representative macrocyclic peptide inhibitors against their respective targets.

Table 1: Macrocyclic Peptide Inhibitors Targeting the P. falciparum Proteasome

| Compound | Target | Pf20S β5 IC50 (nM) | P. falciparum Growth Inhibition EC50 (nM) | Human Proteasome Selectivity | Reference |

|---|---|---|---|---|---|

| TDI-8304 | Pf20S β5 | - | 16 (3D7 strain) | High | [13] |

| Macrocycle 9 | Pf20S β5 | - | Potent (low nM) | Maintained low cytotoxicity | [3] |

| Macrocycle 10 | Pf20S β5 | - | Similar to linear counterpart | 3-fold decrease in potency against human β5 | [3] |

| CP1 | Pf20S | Potent | Potent | High species selectivity | [1] |

Note: Direct IC50 values for all compounds were not always available in the cited abstracts. Potency is described based on the source material.

Table 2: Macrocyclic Peptidomimetic Inhibitors Targeting Plasmepsin X (PMX)

| Compound | PMX Kᵢ (nM) | P. falciparum 3D7 EC50 (nM) | P. falciparum Dd2 EC50 (nM) | Microsomal Stability (t½) | Reference |

|---|---|---|---|---|---|

| 7a | 0.82 ± 0.05 | 1.0 ± 0.2 | 0.9 ± 0.2 | - | [2][12] |

| 7k | 0.08 ± 0.01 | 0.9 ± 0.1 | 0.8 ± 0.1 | 3-fold improved vs. acyclic analogue | [2][11][12] |

Data is representative of a larger series of developed compounds. 3D7 is a chloroquine-sensitive strain; Dd2 is a chloroquine-resistant strain.[12]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Proteasome Inhibition

The Plasmodium proteasome is a central hub for protein degradation. Its inhibition by macrocyclic peptides leads to the accumulation of ubiquitinated proteins, inducing proteotoxic stress and ultimately parasite death across multiple lifecycle stages.

Caption: Inhibition of the Pf20S proteasome by macrocyclic peptides.

Mechanism of Action: Plasmepsin Inhibition

Plasmepsins V and X are critical for distinct, essential parasite processes. PMV enables protein export for host cell remodeling, while PMX is required for the final step of merozoite egress.

Caption: Inhibition of Plasmepsin V (protein export) and Plasmepsin X (egress).

General Drug Discovery and Optimization Workflow

The development of macrocyclic peptide inhibitors often follows a structured workflow, from initial hit discovery to lead optimization aimed at improving potency and pharmacokinetic properties.

Caption: Workflow for discovery and optimization of macrocyclic inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and development of macrocyclic peptide inhibitors.

Synthesis of Macrocyclic Peptides

The synthesis of these complex molecules involves multi-step solid-phase and solution-phase chemistry. Several macrocyclization strategies are employed to create the cyclic scaffold, which is critical for improving potency and drug-like properties.[14][15]

-

Linear Peptide Synthesis: Peptides are typically assembled on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).[15]

-

Macrocyclization Strategies:

-

Suzuki Coupling: Used to form a biaryl bond within the peptide backbone, creating a rigid macrocycle.[1][14]

-

Intramolecular Amidation: Formation of a peptide bond between the N-terminus and C-terminus or between side chains to close the ring.[1][14]

-

Ring-Closing Metathesis (RCM): Utilizes a ruthenium catalyst to form a carbon-carbon double bond between two terminal alkene side chains.[2][14]

-

Intramolecular Alkylation/Ether Linkage: Formation of an ether or alkyl bridge between amino acid side chains.[1]

-

-

Purification: Final compounds are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.[1]

In Vitro Parasite Growth Inhibition Assays

These assays determine the concentration of a compound required to inhibit parasite proliferation in red blood cell culture.

-

Parasite Strains: Both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum are commonly used.[12]

-

Methodology:

-

Synchronized ring-stage parasites are cultured in human erythrocytes.

-

Cultures are exposed to serial dilutions of the test compounds for a full lifecycle (e.g., 48-72 hours).

-

Parasite growth is quantified using various methods, such as SYBR Green I-based fluorescence assay to measure DNA content, microscopy-based counting of parasitemia, or colorimetric assays measuring parasite-specific lactate dehydrogenase (pLDH) activity.

-

The 50% effective concentration (EC50) or inhibitory concentration (IC50) is calculated from dose-response curves.[16]

-

Enzyme Inhibition Assays

These biochemical assays measure the direct inhibitory activity of compounds against the purified target enzyme.

-

P. falciparum Proteasome (Pf20S) Assay:

-

Purified Pf20S is incubated with a fluorogenic peptide substrate specific for the β5 subunit.

-

The cleavage of the substrate releases a fluorescent molecule, which is monitored over time.

-

The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.[1]

-

-

Plasmepsin X (PMX) Inhibition Assay:

-

The proteolytic activity of recombinant PMX is quantified by monitoring the cleavage of a specific fluorogenic peptide substrate (e.g., Rh2N (DABCYL-HSFIQEGKEE-EDANS)).[12]

-

Enzyme kinetics and IC50/Kᵢ values are determined by measuring the rate of fluorescence increase in the presence of the inhibitor.[12]

-

In Vivo Efficacy Studies

Animal models are used to assess the therapeutic potential of lead compounds.

-

Mouse Model: Humanized mouse models engrafted with human red blood cells are infected with P. falciparum.[11][12]

-

Protocol:

-

Mice are infected with the parasite to establish a baseline parasitemia.

-

The test compound is administered, typically via oral gavage or intravenous injection, over several days.[11][12]

-

Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

-

The efficacy of the compound is determined by the reduction in parasite load compared to a vehicle-treated control group.[12]

-

ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling

-

Microsomal Stability Assay: Compounds are incubated with liver microsomes (human and mouse) to assess their metabolic stability. The rate of compound disappearance over time is measured by LC-MS to determine the half-life (t½).[11][12]

-

Solubility and Permeability Assays: Aqueous solubility is measured at different pH values. Permeability is often assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA).[1]

Conclusion and Future Directions

Foundational research has successfully validated the P. falciparum proteasome and plasmepsins as high-value targets for antimalarial intervention. Macrocyclic peptide inhibitors have demonstrated exceptional potency and selectivity against these targets, with several compounds showing efficacy in preclinical animal models.[11][12] The strategy of macrocyclization has proven effective in overcoming the traditional limitations of linear peptides, such as poor metabolic stability and low bioavailability.[3]

Despite these advances, challenges remain. Optimizing oral bioavailability continues to be a primary focus for developing clinically viable drugs.[1] Furthermore, the potential for the parasite to develop resistance, even to covalent inhibitors, necessitates ongoing research into next-generation compounds and combination therapies.[3][6] The continued integration of structural biology, computational modeling, and innovative synthetic chemistry will be paramount in advancing this promising class of molecules from foundational research to effective antimalarial therapies.

References

- 1. Design, synthesis, and optimization of macrocyclic peptides as species-selective antimalaria proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrocyclic Peptidomimetic Plasmepsin X Inhibitors with Potent In Vitro and In Vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent Macrocyclic Proteasome Inhibitors Mitigate Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. malariaworld.org [malariaworld.org]

- 6. Covalent Macrocyclic Proteasome Inhibitors Mitigate Resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the Plasmodium falciparum plasmepsin V by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasmepsin V, a Secret Weapon Against Malaria | PLOS Biology [journals.plos.org]

- 9. 2024.sci-hub.st [2024.sci-hub.st]

- 10. Structural basis for plasmepsin V inhibition that blocks export of malaria proteins to human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Macrocyclic Peptidomimetic Plasmepsin X Inhibitors with Potent In Vitro and In Vivo Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. An Overview on Antimalarial Peptides: Natural Sources, Synthetic Methodology and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ajpp.in [ajpp.in]

Methodological & Application

Application Notes and Protocols for Efficacy Testing of 8304-vs in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology.[1][2][3] USP7 is a deubiquitinating enzyme that regulates the stability of numerous proteins involved in critical cellular processes, including the cell cycle, DNA repair, and immune responses.[3][4][5] A key function of USP7 is the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[3][6][7] Consequently, inhibition of USP7 leads to MDM2 destabilization, subsequent p53 stabilization, and the induction of apoptosis in tumor cells.[7][8][9] This mechanism makes USP7 inhibitors a promising class of anti-cancer agents.

8304-vs is a novel, potent, and selective inhibitor of USP7. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in preclinical animal models of cancer. The described protocols are based on established methodologies for testing USP7 inhibitors and are designed to provide robust and reproducible data for drug development programs.

Signaling Pathway of USP7 Inhibition

The primary mechanism of action for USP7 inhibitors like this compound in cancer therapy involves the modulation of the MDM2-p53 signaling axis. The following diagram illustrates this pathway.

Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Animal Model Selection and Tumor Implantation

The choice of an appropriate animal model is critical for evaluating the efficacy of this compound. Xenograft models using human cancer cell lines are commonly employed for studying USP7 inhibitors.[4]

1.1. Cell Lines:

-